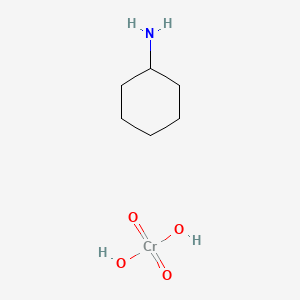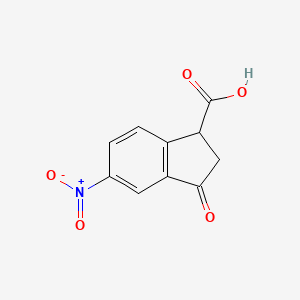
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Oxidation: The quinoline derivative undergoes oxidation to introduce the oxo group at the 2-position.
Etherification: The 6-hydroxy group is introduced through an etherification reaction.
Acetylation: Finally, the acetic acid moiety is introduced via acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,6-dione derivatives, while reduction may produce 2-hydroxy-1,2-dihydro-quinolin-6-yloxy-acetic acid.
Scientific Research Applications
Chemistry
In chemistry, (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and acetic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the 6-yloxy group.
2-Hydroxyquinoline: Lacks the acetic acid moiety.
Quinoline-6-carboxylic acid: Similar but with different functional groups.
Uniqueness
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87364-45-2 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[(2-oxo-1H-quinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
MEJLLKPBSCUUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)

![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)
